![molecular formula C16H21NO2S2 B1663795 N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide CAS No. 211311-66-9](/img/structure/B1663795.png)
N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide, also known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It was initially developed as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and psoriasis. However, recent studies have shown that TAK-715 may have broader applications in various fields of scientific research.
Applications De Recherche Scientifique
Biocatalysis in Drug Metabolism
N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide has been applied in the field of drug metabolism using biocatalysis. A study demonstrated the use of microbial-based biocatalytic systems to produce mammalian metabolites of related compounds for structural characterization by nuclear magnetic resonance spectroscopy. This approach supports full structure characterization and aids in monitoring and quantifying drug metabolites during clinical investigations (Zmijewski et al., 2006).
Synthesis and Therapeutic Potential
A convenient approach for the synthesis of thiophene sulfonamide derivatives, closely related to N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide, has been reported. These compounds have been studied for their urease inhibition, hemolytic, and antibacterial activities, highlighting their potential as therapeutic agents (Noreen et al., 2017).
Chemical Synthesis Techniques
Research has also focused on the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, which are structurally similar to N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide. These studies contribute to the development of new chemical synthesis techniques, expanding the applications of sulfonamide compounds (Han, 2010).
Antimicrobial and Antifungal Activities
Research on novel functionalized N-sulfonates, including compounds similar to N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide, has shown significant antimicrobial and antifungal activities. This indicates the potential of these compounds in developing new antimicrobial agents (Fadda et al., 2016).
Applications in Organic Chemistry
The compound has been utilized in organic chemistry for the preparation of dianions from related sulfonamides, aiding in the synthesis of various substituted thiophene-2-sulfonamides (Graham & Scholz, 1991).
Cerebrovascular Research
Research has explored the cerebrovasodilatation effects of related sulfonamide compounds, providing insights into the potential use of these compounds in treating neurological disorders (Barnish et al., 1981).
Receptor Antagonist Research
The compound has been used in the synthesis of endothelin receptor antagonists, showcasing its utility in the development of treatments for various medical conditions (Raju et al., 1997).
Propriétés
Numéro CAS |
211311-66-9 |
|---|---|
Nom du produit |
N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide |
Formule moléculaire |
C16H21NO2S2 |
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide |
InChI |
InChI=1S/C16H21NO2S2/c1-12(2)21(18,19)17-10-13(3)14-4-6-15(7-5-14)16-8-9-20-11-16/h4-9,11-13,17H,10H2,1-3H3 |
Clé InChI |
QFAUPDBCVKBKSH-UHFFFAOYSA-N |
SMILES |
CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CSC=C2 |
SMILES canonique |
CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CSC=C2 |
Synonymes |
LY-392098; N-2-(4-(3-Thienyl)phenyl)propyl 2-propanesulfonamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridiniumiodide](/img/structure/B1663712.png)
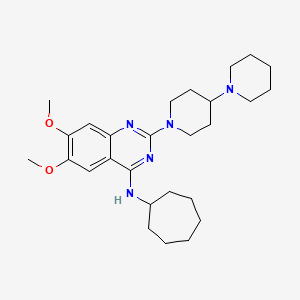
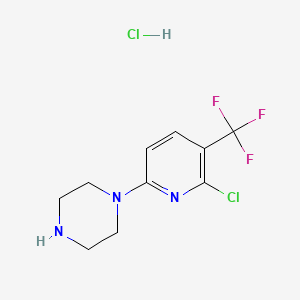
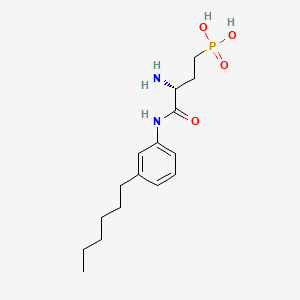
![Dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate](/img/structure/B1663720.png)
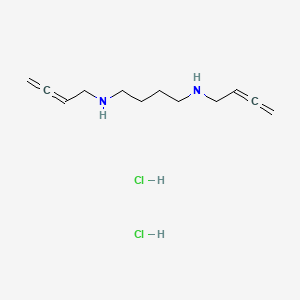
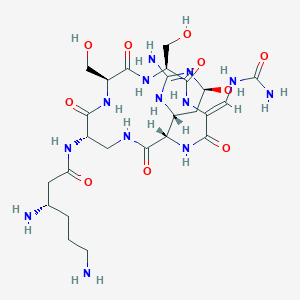
![6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1663726.png)
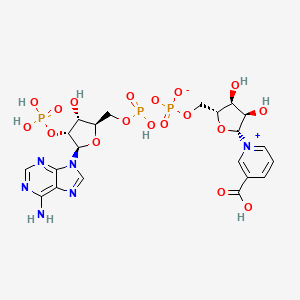
![6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene](/img/structure/B1663729.png)
![2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B1663731.png)
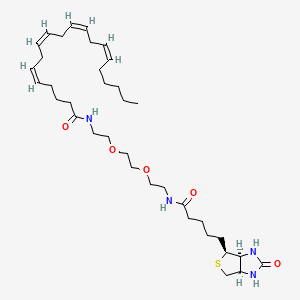
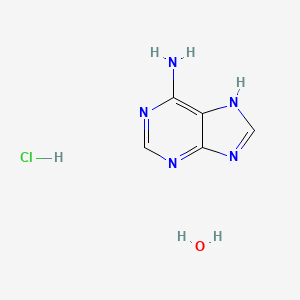
![2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile](/img/structure/B1663735.png)